molecular formula C12H17FN2O B1468419 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine CAS No. 1250156-01-4

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine

Cat. No.: B1468419
CAS No.: 1250156-01-4
M. Wt: 224.27 g/mol
InChI Key: KSKCHOMALLABJE-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring, a fluorophenoxy group, and an ethylamine chain.

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various synthetic strategies.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, often using fluorophenol derivatives.

    Attachment of the Ethylamine Chain: The ethylamine chain is attached through reductive amination or other suitable methods.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine has diverse scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Fluorophenoxy Compounds: Compounds with the fluorophenoxy group may have comparable chemical properties and reactivity.

    Ethylamine Derivatives: These compounds have similar synthetic routes and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-1-3-12(4-2-10)16-8-7-15-6-5-11(14)9-15/h1-4,11H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKCHOMALLABJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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